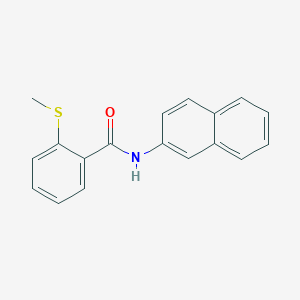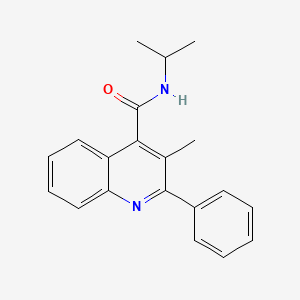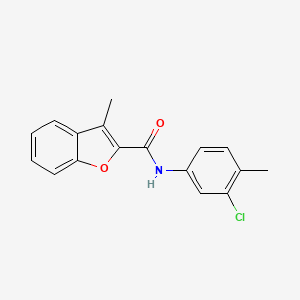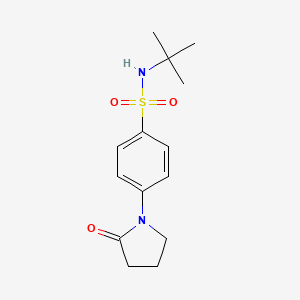
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for clearing glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.
Wirkmechanismus
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide works by binding to the substrate binding site of EAATs, thereby preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. This compound has been shown to be a non-competitive inhibitor of EAATs, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. This compound has also been shown to induce neuronal death in certain conditions, such as ischemia and epilepsy. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of EAATs, which allows for precise manipulation of glutamate levels in the brain. This compound has also been shown to be effective in a variety of experimental settings, including brain slices, cultured cells, and in vivo animal models. However, this compound has some limitations as well. It can induce neuronal death in certain conditions, which can confound experimental results. Additionally, this compound has a relatively short half-life in the brain, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the role of EAATs in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. This compound could be used to investigate the potential therapeutic benefits of modulating EAAT activity in these conditions. Another area of interest is the development of more selective and potent EAAT inhibitors, which could provide even greater precision in manipulating glutamate levels in the brain. Finally, this compound could be used to investigate the role of glutamate in various physiological processes, such as learning and memory, and in the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized using a multi-step process starting from 4-nitrobenzenesulfonyl chloride and tert-butylamine. The intermediate product is then reacted with 2-oxopyrrolidine to yield this compound. The synthesis process has been optimized to achieve high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been used extensively in scientific research to study the role of EAATs in various physiological and pathological conditions. It has been shown to be effective in blocking glutamate uptake in brain slices and cultured cells. This compound has also been used to investigate the role of EAATs in synaptic plasticity, neurodegeneration, and epilepsy.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)15-20(18,19)12-8-6-11(7-9-12)16-10-4-5-13(16)17/h6-9,15H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIXETOKRVCSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)
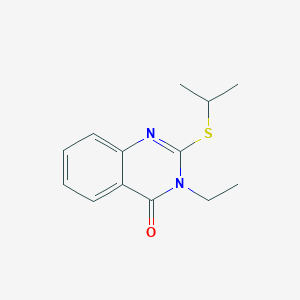
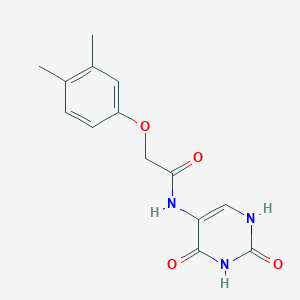
![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)

![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)
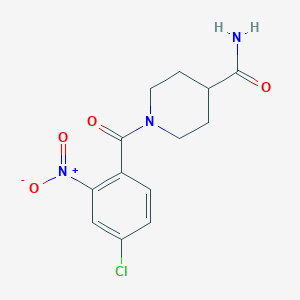
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5808632.png)
